molecular formula C9H7ClF3NO2 B1391512 Ethyl 3-chloro-6-(trifluoromethyl)picolinate CAS No. 1214332-53-2

Ethyl 3-chloro-6-(trifluoromethyl)picolinate

Cat. No.: B1391512
CAS No.: 1214332-53-2
M. Wt: 253.6 g/mol
InChI Key: XEQBTMXRTLNPGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-chloro-6-(trifluoromethyl)picolinate is a substituted picolinate ester featuring a chlorine atom at position 3 and a trifluoromethyl (-CF₃) group at position 6 on the pyridine ring. Such compounds are intermediates in agrochemical and pharmaceutical synthesis, where substituent positions critically influence reactivity and biological activity.

Properties

IUPAC Name

ethyl 3-chloro-6-(trifluoromethyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF3NO2/c1-2-16-8(15)7-5(10)3-4-6(14-7)9(11,12)13/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQBTMXRTLNPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation and Trifluoromethylation

  • Starting Material: Picolinic acid derivatives with or without pre-installed trifluoromethyl groups.
  • Chlorination: Achieved using chlorine sources such as molecular chlorine, N-chlorosuccinimide, or other chlorinating agents under controlled conditions. Catalysts like iron or aluminum chloride may be employed to facilitate electrophilic aromatic substitution.
  • Trifluoromethyl Introduction: The trifluoromethyl group can be introduced via:

    • Direct electrophilic trifluoromethylation using reagents such as trifluoromethyl iodide or Ruppert–Prakash reagent.
    • Use of trifluoromethyl-substituted pyridine precursors.

Metallation and Carbonate Ester Formation (Based on Patent WO2018116139)

A key advanced method involves metallation of halogenated picoline intermediates followed by reaction with electrophilic carbonates to form the ester:

  • Metallation: Treatment of a halogenated picoline compound (e.g., 3-chloro-6-(trifluoromethyl)picoline) with organomagnesium-lithium reagents such as TMPMgCl·LiCl in aprotic solvents (DMSO, DMF, toluene, or THF) at low temperatures (-50°C to 50°C) generates a metallated intermediate in situ.
  • Electrophilic Carbonate Reaction: The metallated intermediate is then reacted with electrophiles like diethyl carbonate or ethyl chloroformate to yield the ethyl ester derivative.

This method avoids the use of toxic reagents and provides good yields of the ethyl picolinate ester.

Esterification

  • Conventional Esterification: The carboxylic acid group of 3-chloro-6-(trifluoromethyl)picolinic acid is esterified with ethanol in the presence of acid catalysts such as sulfuric acid or hydrochloric acid under reflux conditions.
  • Alternative Methods: Use of ethyl chloroformate or other activated carbonate reagents to directly form the ethyl ester under milder conditions.
Step Reagents/Conditions Solvents Temperature Yield Range (%) Notes
Metallation TMPMgCl·LiCl, TMPLi, or dicyclohexylamine-MgCl·LiCl DMSO, DMF, THF -50°C to 50°C 56-68 (for related esters) In situ metallation critical for success
Electrophilic Carbonate Reaction Diethyl carbonate or ethyl chloroformate Aprotic solvents Room temp to 50°C 56-68 Direct formation of ethyl ester
Chlorination Cl2, N-chlorosuccinimide, FeCl3 catalyst Organic solvents Ambient to reflux Variable Selective chlorination at 3-position
Esterification Ethanol, H2SO4 or HCl catalyst Ethanol Reflux High Conventional Fischer esterification
  • The metallation-electrophilic carbonate approach reported in patent WO2018116139 demonstrates an efficient route to ethyl picolinate esters bearing halogen and trifluoromethyl substituents with yields around 56-68%.
  • Use of TMPMgCl·LiCl as a base provides better regioselectivity and milder reaction conditions compared to classical organolithium reagents.
  • Aprotic solvents such as DMSO and THF facilitate the metallation step and stabilize intermediates.
  • Direct chlorination methods require careful control to avoid polysubstitution or over-chlorination; catalysts like FeCl3 improve selectivity.
  • Esterification via ethyl chloroformate offers a milder alternative to acid-catalyzed Fischer esterification, reducing side reactions and improving purity.
Method Key Reagents Advantages Disadvantages Typical Yield (%)
Metallation + Electrophilic Carbonate TMPMgCl·LiCl, diethyl carbonate/ethyl chloroformate Mild conditions, regioselective Requires low temperature control 56-68
Direct Chlorination + Esterification Cl2 or NCS, ethanol, acid catalyst Straightforward, widely used Possible over-chlorination Variable (high for esterification)
Esterification (Fischer) Ethanol, H2SO4 or HCl Simple, scalable Harsh acidic conditions High

Chemical Reactions Analysis

Ethyl 3-chloro-6-(trifluoromethyl)picolinate undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium borohydride for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 3-chloro-6-(trifluoromethyl)picolinate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-chloro-6-(trifluoromethyl)picolinate involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its reactivity and ability to form stable complexes with enzymes or receptors. This interaction can inhibit or modify the activity of these targets, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Effects

Ethyl 6-Chloro-3-(Trifluoromethyl)Picolinate (CAS 1805125-85-2)
  • Structure : Chlorine at position 6, -CF₃ at position 3.
  • Molecular Weight : 253.61 g/mol.
  • Key Differences : The reversed substituent positions alter electronic properties. The -CF₃ group is a stronger electron-withdrawing group than chlorine, and its placement at position 3 may enhance electrophilic substitution reactions compared to position 6 .
Ethyl 3-Chloro-4-(Trifluoromethyl)Picolinate (CAS 1198475-44-3)
  • Structure : Chlorine at position 3, -CF₃ at position 4.
  • Molecular Formula: C₉H₇ClF₃NO₂.
  • Key Differences : Proximity of -CF₃ and chlorine on adjacent positions (3 and 4) may sterically hinder reactions or modify solubility compared to the 3,6-substituted analog .

Functional Group Variations

Ethyl 6-(Trifluoromethyl)Picolinate (E1433-250MG)
  • Structure : Lacks chlorine; only -CF₃ at position 6.
Ethyl 6-Chloro-3-Fluoropicolinate (CAS 1214363-79-7)
  • Structure : Chlorine at position 6, fluorine at position 3.
  • Molecular Weight : ~203.6 g/mol.
  • Key Differences : Fluorine’s smaller size and lower electronegativity compared to -CF₃ may reduce steric hindrance and enhance metabolic stability .

Ester Group Modifications

Methyl 6-Chloro-3-(Trifluoromethyl)Picolinate
  • Structure : Methyl ester instead of ethyl.
  • Key Differences : The shorter methyl chain reduces molecular weight (239.59 g/mol) and may lower lipophilicity, impacting membrane permeability in drug design .

Heterocyclic Analogs

Ethyl 3-Chloro-6-(Trifluoromethyl)Quinoxaline-2-Carboxylate (CAS 194423-80-8)
  • Structure: Quinoxaline core (two fused pyridine rings) instead of pyridine.
  • Molecular Weight : 304.65 g/mol.
  • Key Differences : The extended aromatic system increases molecular weight and rigidity, likely enhancing UV absorption properties and altering solubility .

Data Table: Key Properties of Comparable Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Physical Properties
Ethyl 6-chloro-3-(trifluoromethyl)picolinate 1805125-85-2 C₉H₇ClF₃NO₂ 253.61 6-Cl, 3-CF₃ Storage: 2–8°C
Ethyl 3-chloro-4-(trifluoromethyl)picolinate 1198475-44-3 C₉H₇ClF₃NO₂ 253.45* 3-Cl, 4-CF₃ N/A
Ethyl 6-(trifluoromethyl)picolinate E1433-250MG C₈H₇F₃NO₂ 227.15 6-CF₃ Commercial availability
Ethyl 6-chloro-3-fluoropicolinate 1214363-79-7 C₈H₇ClFNO₂ 203.60 6-Cl, 3-F Enquiry-based sales
Methyl 6-chloro-3-(trifluoromethyl)picolinate N/A C₈H₅ClF₃NO₂ 239.59 6-Cl, 3-CF₃ Supplier: Hebei Summedchem
Ethyl 3-chloro-6-(trifluoromethyl)quinoxaline-2-carboxylate 194423-80-8 C₁₂H₈ClF₃N₂O₂ 304.65 Quinoxaline core Density: 1.451 g/cm³

*Calculated based on molecular formula.

Research Implications and Trends

  • Agrochemical Applications : The -CF₃ group enhances resistance to metabolic degradation, making 3,6-substituted picolinates potent herbicide intermediates .
  • Positional Isomerism : Substitutent placement (e.g., 3,6 vs. 3,4) significantly alters electronic effects, as seen in reduced reactivity for 3,4-substituted analogs due to steric clashes .
  • Ester Group Optimization : Methyl esters (e.g., ) offer cost advantages in synthesis but may compromise bioavailability compared to ethyl esters .

Biological Activity

Ethyl 3-chloro-6-(trifluoromethyl)picolinate (Et-TF-pic) is a compound of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C9H8ClF3NO2\text{C}_9\text{H}_8\text{ClF}_3\text{NO}_2 and is characterized by:

  • A pyridine ring structure.
  • A trifluoromethyl group at the sixth position, enhancing lipophilicity and metabolic stability.
  • A chloro group at the third position, which may influence its biological interactions.

The presence of these functional groups contributes to its potential as a bioactive compound, particularly in modulating enzyme activity and receptor interactions.

Research indicates that Et-TF-pic can interact with various molecular targets, including enzymes involved in metabolic pathways. The trifluoromethyl moiety enhances binding affinity and selectivity towards specific targets, potentially leading to increased potency against certain biological processes. Notably, it has been investigated for its role as an inhibitor of:

  • Isocitrate dehydrogenase (IDH) : Involved in cellular metabolism and cancer progression.
  • Interleukin-1 Receptor Associated Kinase 4 (IRAK4) : Plays a role in inflammatory responses.

These interactions suggest that Et-TF-pic may have therapeutic implications in treating cancers and inflammatory diseases .

Enzyme Modulation

Studies have demonstrated that Et-TF-pic can modulate the activity of various enzymes, which is crucial for its potential therapeutic applications. For instance, the compound's ability to inhibit IDH could be beneficial in targeting metabolic pathways altered in cancer cells. Further investigations are needed to elucidate the specific binding interactions between Et-TF-pic and these enzymes .

Toxicity Studies

Preliminary toxicity assessments have indicated that while Et-TF-pic exhibits promising biological activity, it is essential to evaluate its safety profile. Toxicity studies using model organisms like zebrafish embryos have shown varying degrees of toxicity, necessitating further research to determine safe dosage levels for therapeutic use .

Case Studies

  • Inhibition of Cancer Cell Growth :
    • A study explored the effects of Et-TF-pic on cancer cell lines, revealing significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the compound's ability to interfere with metabolic pathways essential for tumor growth .
  • Anti-inflammatory Potential :
    • Another investigation focused on the anti-inflammatory properties of Et-TF-pic, demonstrating its capacity to reduce cytokine production in activated immune cells. This suggests potential applications in treating inflammatory diseases .
  • Agrochemical Applications :
    • Research has also highlighted the herbicidal properties of structurally similar compounds, indicating that Et-TF-pic may exhibit similar effects by disrupting normal plant growth processes through auxin receptor interference .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionIDH and IRAK4 inhibition
Anti-cancer ActivitySignificant inhibition in cancer cell lines
Anti-inflammatoryReduced cytokine production
Herbicidal PropertiesPotential disruption of plant growth

Table 2: Toxicity Assessment Results

Model OrganismObserved Toxicity LevelReference
Zebrafish EmbryosVarying toxicity at different concentrations

Q & A

Q. Q1. What are the optimal synthetic routes for Ethyl 3-chloro-6-(trifluoromethyl)picolinate, and how can reaction yields be improved?

Methodological Answer: Synthesis often involves nucleophilic substitution or cross-coupling reactions. For example, analogous picolinate esters are synthesized via Suzuki-Miyaura coupling using boronic acids and palladium catalysts, followed by esterification . To improve yields:

  • Optimize catalyst loading (e.g., Pd(PPh₃)₄ at 2-5 mol%) and reaction temperature (70-90°C).
  • Use anhydrous solvents (THF, DMF) to minimize hydrolysis .
  • Monitor intermediates via LCMS (e.g., m/z 366 [M+H]+) and purify using reverse-phase chromatography .

Q. Q2. What analytical techniques are critical for characterizing this compound and its intermediates?

Methodological Answer:

  • LCMS/HPLC : Use C18 columns with trifluoroacetic acid (TFA) in the mobile phase (e.g., 0.1% TFA in H₂O/MeCN) for retention time consistency (e.g., 1.26 minutes under SMD-TFA05 conditions) .
  • NMR : ¹H/¹³C NMR in deuterated solvents (CDCl₃, DMSO-d₆) to confirm substitution patterns, with attention to trifluoromethyl (δ ~110-120 ppm in ¹³C) and ester carbonyl (δ ~165-170 ppm) .
  • Elemental Analysis : Verify purity (>95%) and halogen content (Cl, F) .

Advanced Research Questions

Q. Q3. How do structural modifications (e.g., substituent position, halogen replacement) influence the compound’s biological activity?

Methodological Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing Cl with Br or CF₃ with CH₃) and test in bioassays (e.g., antimicrobial or enzyme inhibition). For example, trifluoromethyl groups enhance metabolic stability and lipophilicity, while chloro substituents affect steric interactions .
  • Computational Modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinase inhibitors). Compare with experimental IC₅₀ values to validate models .

Q. Q4. How can contradictory data in biological assays (e.g., varying IC₅₀ values across studies) be resolved?

Methodological Answer:

  • Standardize Assay Conditions : Control variables like pH, temperature, and solvent (DMSO concentration ≤1%). Use reference inhibitors (e.g., LY2784544 for kinase assays) as internal controls .
  • Data Normalization : Express activity as % inhibition relative to positive/negative controls. Replicate experiments (n ≥ 3) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Meta-Analysis : Cross-reference with structurally similar compounds (e.g., Ethyl 7-chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate derivatives) to identify trends in substituent effects .

Q. Q5. What strategies mitigate challenges in scaling up synthesis (e.g., low yields, byproducts)?

Methodological Answer:

  • Flow Chemistry : Improve heat/mass transfer for exothermic reactions (e.g., trifluoromethylation). Use packed-bed reactors with immobilized catalysts to reduce Pd leaching .
  • Byproduct Analysis : Identify impurities via HRMS and NMR. For example, ethyl ester hydrolysis to carboxylic acid derivatives can occur under acidic conditions; mitigate by using dry solvents and molecular sieves .

Mechanistic and Theoretical Questions

Q. Q6. What is the mechanistic role of the trifluoromethyl group in stabilizing the compound under physiological conditions?

Methodological Answer:

  • Metabolic Stability Studies : Incubate the compound with liver microsomes and analyze metabolites via LCMS. The CF₃ group resists oxidative metabolism due to strong C-F bonds, extending half-life .
  • Computational Studies : Calculate electron-withdrawing effects (Hammett σ constants) to predict reactivity. The CF₃ group reduces electron density at the pyridine ring, altering interaction with target proteins .

Q. Q7. How can computational methods predict the compound’s reactivity in novel reactions (e.g., photolysis, radical reactions)?

Methodological Answer:

  • DFT Calculations : Use Gaussian or ORCA to model transition states and activation energies. For example, predict C-Cl bond cleavage under UV light using TD-DFT with B3LYP/6-31G(d) basis sets .
  • Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The Cl atom at position 3 is electrophilic, making it prone to substitution .

Data Interpretation and Reproducibility

Q. Q8. How should researchers address batch-to-batch variability in spectroscopic data (e.g., NMR shifts)?

Methodological Answer:

  • Internal Standards : Add TMS (δ 0 ppm for ¹H) or DSS for aqueous NMR. For LCMS, use lock-mass calibration (e.g., sodium formate clusters) .
  • Control Experiments : Re-synthesize batches using identical reagents (e.g., same supplier for Pd catalysts) and document solvent lot numbers .

Q. Q9. What protocols ensure reproducibility in biological activity studies?

Methodological Answer:

  • Cell Line Authentication : Use STR profiling for mammalian cells. For microbial assays, verify strain viability via plating and antibiotic resistance markers .
  • Open Data Practices : Share raw data (e.g., HPLC chromatograms, dose-response curves) in repositories like Zenodo or Figshare. Provide detailed Supplementary Information for synthesis steps .

Emerging Applications

Q. Q10. What novel applications (e.g., photopharmacology, prodrug design) are enabled by this compound’s photolabile or enzyme-labile groups?

Methodological Answer:

  • Prodrug Activation : Design esters hydrolyzable by specific enzymes (e.g., carboxylesterases). Test activation kinetics using fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) .
  • Photoaffinity Labeling : Incorporate diazirine or benzophenone moieties for target identification. Irradiate at 365 nm and analyze crosslinked proteins via SDS-PAGE/MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 3-chloro-6-(trifluoromethyl)picolinate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Ethyl 3-chloro-6-(trifluoromethyl)picolinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.